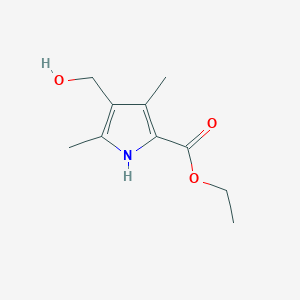
2-(Piperidin-1-ylmethyl)prop-2-enenitrile
Übersicht
Beschreibung
2-(Piperidin-1-ylmethyl)prop-2-enenitrile is a compound that features a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The piperidine moiety is known for its versatility in chemical synthesis and medicinal chemistry due to its ability to participate in various chemical reactions and its presence in compounds with diverse biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can be achieved through various methods. One approach to synthesizing 2,4,5-trisubstituted piperidines involves the Prins or carbonyl ene cyclisation of aldehydes, as reported in the literature. This method can yield good results, with the diastereoselectivity of the cyclisation being influenced by the size of the 2-substituent. For instance, cyclisation catalysed by concentrated hydrochloric acid at low temperatures favors the 4,5-cis diastereomer, while cyclisation catalysed by MeAlCl2 at higher temperatures favors the 4,5-trans diastereomer .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be complex, with multiple stereocenters and functional groups. The infrared spectrum and quantum chemical calculations, such as HF and DFT, can be used to analyze the vibrational wavenumbers and assign IR bands. The geometrical parameters obtained from these studies are consistent with X-ray diffraction results. Additionally, analyses like NBO, HOMO-LUMO, and molecular electrostatic potential can provide insights into the electronic properties and potential reactive sites of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions. For example, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine can yield optically active 4-hydroxyalk-2-enenitriles. This reaction can produce compounds with good optical and chemical yields, and the absolute configuration of the products can be determined .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of a stereocenter at position 2 of the piperidine skeleton and functional groups like alcohols can make these compounds valuable starting materials for enantioselective synthesis. Both synthetic and enzymatic methods can be used for the resolution of racemic mixtures, which is crucial for the synthesis of natural products and pharmaceuticals with specific stereochemistry .
Eigenschaften
IUPAC Name |
2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(7-10)8-11-5-3-2-4-6-11/h1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVQYFLTGBIQKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380268 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidinomethyl)acrylonitrile | |
CAS RN |
27315-95-3 | |
| Record name | 2-(piperidin-1-ylmethyl)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

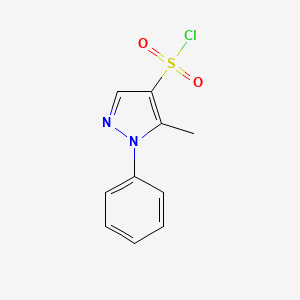
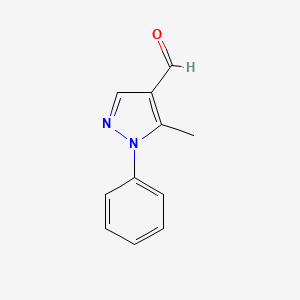
![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
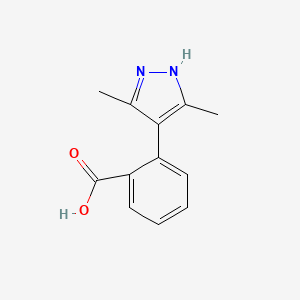
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
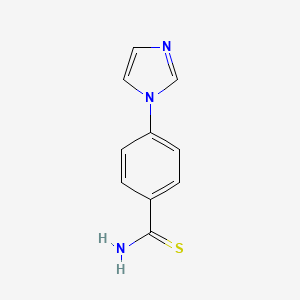
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
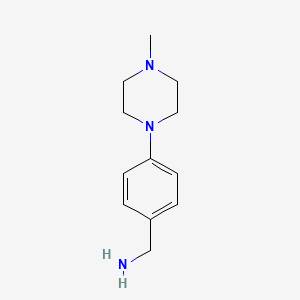
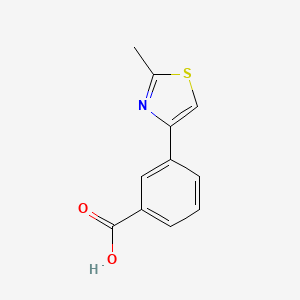
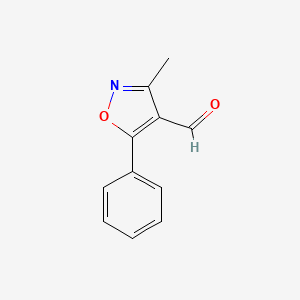
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
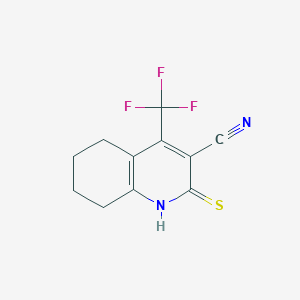
![1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1305963.png)
